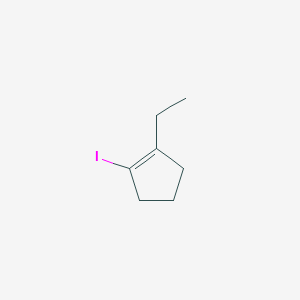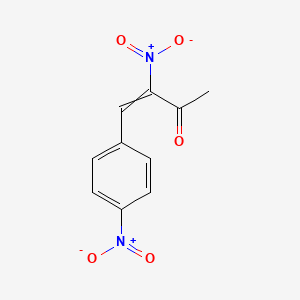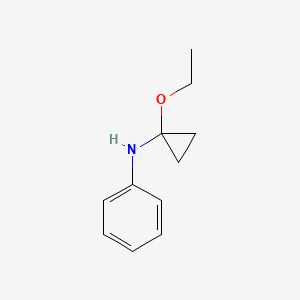
Benzenamine, N-(1-ethoxycyclopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(1-ethoxycyclopropyl)- is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a benzenamine structure with an ethoxycyclopropyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1-ethoxycyclopropyl)- typically involves the reaction of benzenamine with an ethoxycyclopropyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of benzenamine attacks the electrophilic carbon of the ethoxycyclopropyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-(1-ethoxycyclopropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxycyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenamine derivatives, while reduction can produce simpler amine compounds.
Applications De Recherche Scientifique
Benzenamine, N-(1-ethoxycyclopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(1-ethoxycyclopropyl)- involves its interaction with various molecular targets. The nitrogen atom in the amine group can act as a nucleophile, participating in various chemical reactions. The ethoxycyclopropyl group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine: The parent compound without the ethoxycyclopropyl group.
N-ethylbenzenamine: A similar compound with an ethyl group instead of the ethoxycyclopropyl group.
Cyclopropylamine: A compound with a cyclopropyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-(1-ethoxycyclopropyl)- is unique due to the presence of the ethoxycyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
112033-32-6 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(1-ethoxycyclopropyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-2-13-11(8-9-11)12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
Clé InChI |
FVTRRTPUTRTAIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CC1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
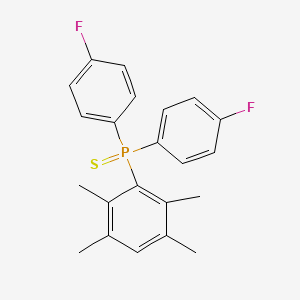
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)

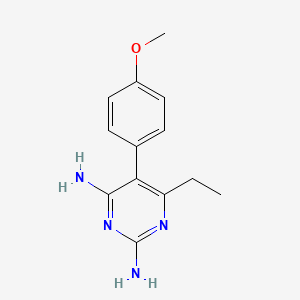
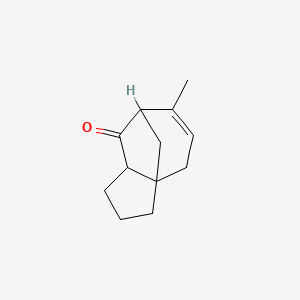

![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
